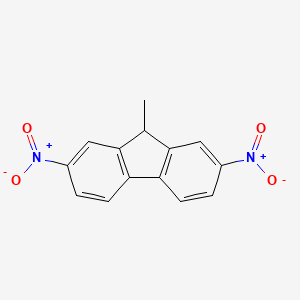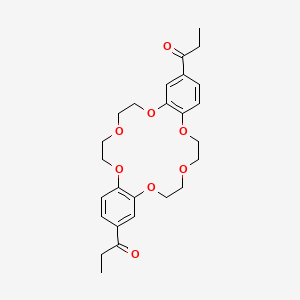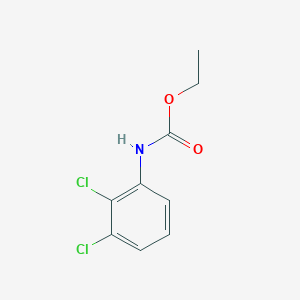
N,N'-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) is a chemical compound with the molecular formula C20H12Cl4N2 It is characterized by the presence of two dichloroaniline groups connected through a phenylenedimethylidyne linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) typically involves the condensation reaction between 2,4-dichloroaniline and terephthalaldehyde. The reaction is carried out under anhydrous conditions, often using a solvent such as methanol or ethanol. Molecular sieves are used to remove water formed during the reaction, ensuring the reaction proceeds to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
化学反应分析
Types of Reactions
N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The chlorine atoms in the dichloroaniline groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function .
相似化合物的比较
Similar Compounds
- N,N’-(1,4-Phenylenedimethylidyne)bis(2,5-dichloroaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(4-chloroaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(2-chloroaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(4-butylaniline)
- N,N’-(1,4-Phenylenedimethylidyne)bis(4-fluoroaniline)
Uniqueness
N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) is unique due to the specific positioning of the chlorine atoms on the aniline rings, which can influence its reactivity and interaction with other molecules. This positioning can lead to different chemical and biological properties compared to its analogs.
属性
分子式 |
C20H12Cl4N2 |
|---|---|
分子量 |
422.1 g/mol |
IUPAC 名称 |
N-(2,4-dichlorophenyl)-1-[4-[(2,4-dichlorophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C20H12Cl4N2/c21-15-5-7-19(17(23)9-15)25-11-13-1-2-14(4-3-13)12-26-20-8-6-16(22)10-18(20)24/h1-12H |
InChI 键 |
UHVFNMCTNHHFSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=NC2=C(C=C(C=C2)Cl)Cl)C=NC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxyethyl (2E)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967215.png)
![methyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967221.png)

![8-[benzyl(methyl)amino]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11967230.png)
![(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967236.png)

![2-[(5E)-6-oxo-5-(4-propoxybenzylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11967247.png)
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967263.png)

![4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967267.png)

![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11967272.png)

